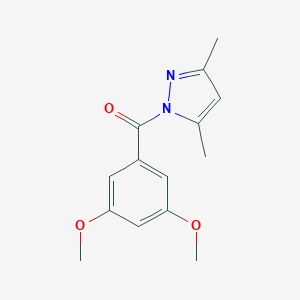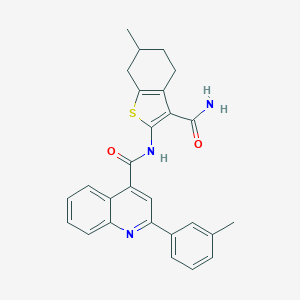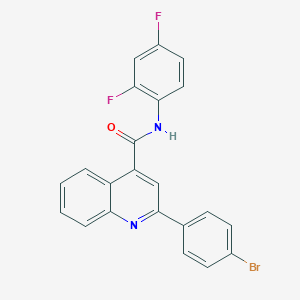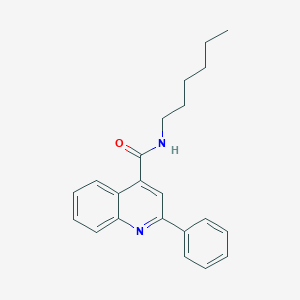
(3,5-dimethoxyphenyl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,5-dimethoxyphenyl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone is an organic compound that features a unique combination of a dimethoxyphenyl group and a dimethylpyrazolyl group linked by a methanone bridge
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3,5-dimethoxyphenyl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting 3,5-dimethyl-1H-pyrazole with an appropriate aldehyde or ketone under acidic or basic conditions.
Coupling Reaction: The synthesized pyrazole is then coupled with 3,5-dimethoxybenzoyl chloride in the presence of a base such as triethylamine or pyridine to form the desired methanone compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions typically involve the use of strong acids or bases, depending on the type of substitution.
Major Products:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Potential applications in the development of enzyme inhibitors or receptor modulators.
Medicine:
- Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry:
- Utilized in the production of advanced materials, such as polymers and nanomaterials.
作用機序
The mechanism of action of (3,5-dimethoxyphenyl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through binding to these targets, leading to modulation of biochemical pathways. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
類似化合物との比較
- (3,5-Dimethoxyphenyl)-(3,5-dimethyl-1H-pyrazol-1-yl)methanol
- (3,5-Dimethoxyphenyl)-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone
Comparison:
Structural Differences: The presence of different functional groups (e.g., methanol vs. methanone) can significantly alter the compound’s reactivity and properties.
Unique Properties: (3,5-dimethoxyphenyl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological activities.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C14H16N2O3 |
|---|---|
分子量 |
260.29 g/mol |
IUPAC名 |
(3,5-dimethoxyphenyl)-(3,5-dimethylpyrazol-1-yl)methanone |
InChI |
InChI=1S/C14H16N2O3/c1-9-5-10(2)16(15-9)14(17)11-6-12(18-3)8-13(7-11)19-4/h5-8H,1-4H3 |
InChIキー |
WZKXIRZYCVLIHB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1C(=O)C2=CC(=CC(=C2)OC)OC)C |
正規SMILES |
CC1=CC(=NN1C(=O)C2=CC(=CC(=C2)OC)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Azepanyl[2-(3,4-dimethylphenyl)-4-quinolyl]methanone](/img/structure/B330385.png)

![6-[4-(Benzyloxy)-3-bromo-5-ethoxyphenyl]-3-(butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B330388.png)
![2-{4-methoxy-3-[(2,4,6-trichlorophenoxy)methyl]benzylidene}-7-methyl-3-oxo-N,5-diphenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B330391.png)
![3-(4-Benzylpiperazin-4-ium-1-carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B330392.png)
![Isopropyl 2-[(3,4,5-triethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B330393.png)
![N,N'-bis(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)pentanediamide](/img/structure/B330394.png)
![Methyl 4-ethyl-5-methyl-2-{[(2,2,3,3-tetramethylcyclopropyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B330395.png)
![ethyl (2E)-2-{4-methoxy-3-[(2-methylphenoxy)methyl]benzylidene}-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B330396.png)
![4-[(4-Benzyl-1-piperidinyl)carbonyl]-2-(3-bromophenyl)quinoline](/img/structure/B330399.png)
![N-(4-chlorophenyl)-5-(3,4-dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B330402.png)
![6-[4-(Allyloxy)-3-bromo-5-ethoxyphenyl]-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B330403.png)

